1'-[(2-chlorophenyl)carbonyl]-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of a quinazolinone moiety fused with a cyclohexane ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the quinazolinone intermediate with cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Chlorophenyl Carbonylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1’-[(2-bromophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a bromine atom instead of chlorine.
1’-[(2-methylphenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1’-[(2-chlorophenyl)carbonyl]-5’,6’,7’,8’-tetrahydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific chlorophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23ClN2O2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)spiro[5,6,7,8-tetrahydro-3H-quinazoline-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C20H23ClN2O2/c21-16-10-4-2-8-14(16)19(25)23-17-11-5-3-9-15(17)18(24)22-20(23)12-6-1-7-13-20/h2,4,8,10H,1,3,5-7,9,11-13H2,(H,22,24) |
InChI Key |
MJQFVNWFWQXOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C3=C(N2C(=O)C4=CC=CC=C4Cl)CCCC3 |
Origin of Product |
United States |
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